molecular formula C23H25ClN4OS B2706175 N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894881-85-7

N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2706175
M. Wt: 440.99
InChI Key: DPKNCADMTVLJIG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the reaction.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes the various reactions the compound can undergo and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones has been detailed, where complex spiro compounds similar to the chemical structure have been developed. These efforts are crucial for advancing the synthesis techniques of spiro compounds and exploring their chemical behavior (A. Kuroyan, S. A. Pogosyan, N. P. Grigoryan, 1995).

Antiviral Activity

  • Research has shown that certain spirothiazolidinone derivatives exhibit promising antiviral activities. For example, a study on furan-substituted spirothiazolidinones highlighted their effectiveness against influenza A/H3N2 virus, indicating the potential of spiro compounds in developing new antiviral agents (Çağla Begüm Apaydın et al., 2021). Another study emphasized the synthesis and evaluation of spirothiazolidinone derivatives, which demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the versatility of spiro scaffolds in antiviral drug discovery (Çağla Begüm Apaydın et al., 2020).

Anticancer and Antidiabetic Applications

  • A novel series of spirothiazolidines analogs were developed and evaluated for their anticancer and antidiabetic activities. Certain compounds showed significant activity against human breast carcinoma and liver carcinoma cell lines, as well as exhibiting alpha-amylase and alpha-glucosidase inhibitory activities, suggesting their potential as therapeutic agents for cancer and diabetes (E. M. Flefel et al., 2019).

Safety And Hazards

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Future Directions

This involves predicting or proposing future studies or applications of the compound based on its properties and reactivity.


Please note that the availability of this information depends on how well-studied and documented the compound is. For a compound that is not well-documented, it may be necessary to conduct experimental studies to gather this information. Always remember to follow safety guidelines when handling chemicals.


I hope this general approach helps you in your study of the compound. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-15-8-9-17(14-16(15)2)20-21(30-3)27-23(26-20)10-12-28(13-11-23)22(29)25-19-7-5-4-6-18(19)24/h4-9,14H,10-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKNCADMTVLJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4Cl)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

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